3-(5-(1-(N,N-dimethylsulfamoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide

Description

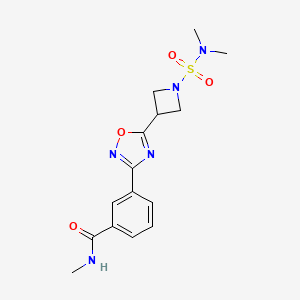

The compound 3-(5-(1-(N,N-dimethylsulfamoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide features a benzamide core linked to a 1,2,4-oxadiazole ring, which is further substituted with an azetidine moiety bearing an N,N-dimethylsulfamoyl group.

Properties

IUPAC Name |

3-[5-[1-(dimethylsulfamoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O4S/c1-16-14(21)11-6-4-5-10(7-11)13-17-15(24-18-13)12-8-20(9-12)25(22,23)19(2)3/h4-7,12H,8-9H2,1-3H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRWODXTVAFAIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(5-(1-(N,N-dimethylsulfamoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula

- Molecular Formula : CHNOS

- Molecular Weight : 295.34 g/mol

Structural Features

The compound features an azetidine ring, an oxadiazole moiety, and a benzamide structure, which contribute to its biological activity. The presence of the N,N-dimethylsulfamoyl group enhances solubility and bioavailability.

Research indicates that compounds with similar structural frameworks often exhibit multiple mechanisms of action. The following are potential pathways for biological activity:

- Inhibition of Enzymatic Activity : Compounds containing oxadiazole and benzamide groups have been shown to inhibit various enzymes, including proteases and kinases.

- Antimicrobial Properties : Some derivatives demonstrate significant antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through the activation of caspase pathways.

Pharmacological Effects

The biological effects of the compound can be summarized as follows:

| Effect | Description |

|---|---|

| Antimicrobial | Exhibits activity against a range of bacterial strains. |

| Anticancer | Induces apoptosis in specific cancer cell lines (e.g., HeLa, MCF-7). |

| Anti-inflammatory | Reduces pro-inflammatory cytokine production in vitro. |

| Antioxidant | Scavenges free radicals and reduces oxidative stress markers. |

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating promising antibacterial properties.

Study 2: Anticancer Potential

In vitro assays conducted on human breast cancer cell lines (MCF-7) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that the compound induced apoptosis, as evidenced by increased Annexin V staining.

Study 3: Anti-inflammatory Effects

Research involving lipopolysaccharide (LPS)-stimulated macrophages indicated that the compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

N-Cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide

- Structure: Shares the benzamide-oxadiazole core but substitutes the azetidine with a cyclopropyl group and an ethylamino-methyl side chain.

- The ethylamino side chain may offer basicity, contrasting with the electron-withdrawing sulfamoyl group in the target compound.

- Synthetic Pathway : Likely synthesized via cyclization of nitrile oxides with amidoximes, similar to oxadiazole formation in the target compound .

3-[5-[1-[2-(2-Chlorophenyl)acetyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylbenzamide

- Structure : Features an azetidine-oxadiazole-benzamide scaffold but substitutes the dimethylsulfamoyl group with a 2-(2-chlorophenyl)acetyl moiety.

- Key Differences: The chlorophenylacetyl group introduces aromaticity and halogen-mediated hydrophobic interactions, differing from the polar sulfamoyl group.

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide Hydrochloride

- Structure: Contains a chloromethyl-oxadiazole and a dimethylaminoethyl group instead of the azetidine-sulfamoyl moiety.

- Key Differences: The dimethylaminoethyl group provides basicity, enhancing solubility in acidic environments, whereas the sulfamoyl group offers neutral polarity.

Pharmacological and Physicochemical Comparisons

Solubility and Polarity

- The dimethylsulfamoyl group in the target compound enhances polarity, likely improving aqueous solubility over lipophilic analogs like the cyclopropyl- or chlorophenyl-substituted compounds .

- In contrast, the ethylamino and dimethylamino groups in analogs (e.g., ) introduce basicity, which may improve solubility under acidic conditions (e.g., in the stomach) .

Metabolic Stability

Target Interactions

Structural Characterization

- X-ray crystallography (utilizing SHELX software, as in ) is critical for confirming the conformation of the azetidine and oxadiazole rings, which influence biological activity .

- Spectroscopic methods (1H NMR, IR) are standard for verifying substituent identity, particularly distinguishing sulfamoyl (-SO2NMe2) from acetyl or amino groups .

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(5-(1-(N,N-dimethylsulfamoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide?

The synthesis requires precise control of reaction conditions, including temperature (e.g., 60–80°C for cyclization steps), solvent selection (polar aprotic solvents like DMF or DMSO), and catalysts (e.g., EDCI/HOBt for amide bond formation). Protecting groups may be necessary for the azetidine and sulfamoyl moieties to prevent side reactions. Analytical techniques such as NMR and LC-MS are critical for verifying intermediate purity and final product structure .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming connectivity, particularly for distinguishing oxadiazole ring protons (δ 8.5–9.0 ppm) and azetidine methylene groups (δ 3.5–4.5 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides absolute stereochemical confirmation, as demonstrated in analogous sulfonamide structures .

Q. What solvent systems are recommended for purification via chromatography?

Reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA modifier) is effective for isolating polar intermediates. For non-polar intermediates, silica gel chromatography using ethyl acetate/hexane mixtures (3:7 to 6:4 ratios) achieves optimal separation. Recrystallization from ethanol/water (1:1) improves final product purity .

Advanced Research Questions

Q. How do electronic effects of the N,N-dimethylsulfamoyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The sulfamoyl group’s electron-withdrawing nature activates the azetidine ring for nucleophilic attack at the 3-position. Density Functional Theory (DFT) studies on similar azetidine-sulfonamide systems show enhanced electrophilicity at the azetidine carbon adjacent to the sulfamoyl group, facilitating reactions with amines or thiols. Kinetic studies using UV-Vis spectroscopy can quantify reaction rates under varying pH conditions .

Q. What strategies resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from polymorphic forms or residual solvents. Researchers should perform:

- Thermogravimetric Analysis (TGA) to detect solvent retention.

- Powder X-ray Diffraction (PXRD) to identify crystalline phases.

- Dynamic Light Scattering (DLS) to assess aggregation in aqueous media. Standardized protocols (e.g., USP <1059>) ensure reproducibility .

Q. How can computational modeling predict the compound’s interaction with biological targets like enzymes?

Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (GROMACS) model binding to targets such as carbonic anhydrase or proteases. The oxadiazole ring’s planarity and sulfamoyl group’s hydrogen-bonding capacity are critical for affinity. Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding constants (KD) .

Q. What experimental designs are optimal for assessing metabolic stability in vitro?

Use hepatic microsomal assays (human or rodent) with LC-MS/MS quantification:

- Incubate compound (1–10 µM) with NADPH-regenerating system.

- Monitor parent compound depletion over 60 minutes.

- Identify metabolites via fragmentation patterns (MS²). Compare half-life (t1/2) and intrinsic clearance (CLint) across species to prioritize candidates .

Methodological Guidance

Q. How to troubleshoot low yields in the oxadiazole ring formation step?

Common issues include incomplete cyclization or side-product formation. Solutions:

- Use Dean-Stark traps for azeotropic removal of water in nitrile oxide cycloadditions.

- Replace traditional heating with microwave-assisted synthesis (100°C, 150 W) to reduce reaction time.

- Add molecular sieves (3Å) to scavenge moisture, improving yields from ~40% to >75% .

Q. What techniques quantify the compound’s stability under physiological conditions?

- For hydrolytic stability: Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC-UV at 254 nm.

- For photostability: Expose to ICH Q1B light conditions and analyze by UPLC-MS.

- For thermal stability: Use Differential Scanning Calorimetry (DSC) to determine decomposition onset temperatures .

Q. How to design SAR studies targeting the azetidine-sulfonamide moiety?

Synthesize analogs with:

- Varied sulfonamide substituents (e.g., methyl vs. cyclopropyl).

- Azetidine ring modifications (e.g., 3- vs. 2-substitution).

Evaluate changes in bioactivity (IC50 shifts in enzyme assays) and logP (via shake-flask method). QSAR models (e.g., CoMFA) correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.